2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile chemical structure
2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile chemical structure
An In-depth Technical Guide to 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile
Introduction and Significance
2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its core structure features a pyridine ring substituted with a nitrile group and a phenylpiperazine moiety. This compound is primarily recognized as a key intermediate in the synthesis of Mirtazapine, a tetracyclic antidepressant used in the treatment of major depressive disorder.[1][2] Understanding the synthesis, structure, and reactivity of this precursor is crucial for process optimization, impurity profiling, and the development of novel analogues in drug discovery programs. This guide provides a detailed technical overview for researchers, chemists, and drug development professionals working with this molecule.
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile, with its distinct functional groups and stereocenter, dictates its chemical behavior and physical properties.
Molecular Structure
The compound consists of a pyridine ring, a piperazine ring, a phenyl group, a methyl group, and a nitrile functional group. The piperazine ring is attached to the C2 position of the pyridine, and the nitrile group is at the C3 position. The phenyl group is attached to the C2 position of the piperazine ring, creating a chiral center. The piperazine ring typically adopts a stable chair conformation.[1][2]
Caption: 2D Structure of the title compound.
Identifiers and Physicochemical Data
Key identifiers and computed properties provide a fundamental dataset for the handling and characterization of this compound.[3]
| Identifier Type | Value |
| IUPAC Name | 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile |
| CAS Number | 61337-88-0 |
| Molecular Formula | C₁₇H₁₈N₄ |
| Molecular Weight | 278.35 g/mol |
| InChIKey | DHUHYBBSQWQGSN-UHFFFAOYSA-N |
| SMILES | CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)C#N |
| XLogP3 | 2.4 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Reaction Mechanism
The most logical and industrially relevant synthesis of this molecule is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the coupling of a suitably activated pyridine precursor with a substituted piperazine.
Proposed Synthetic Pathway
The synthesis is achieved by reacting 2-chloropyridine-3-carbonitrile with 1-methyl-3-phenylpiperazine. The chlorine atom at the C2 position of the pyridine ring is activated by the electron-withdrawing nitrile group at the C3 position, making it susceptible to nucleophilic attack by the secondary amine of the piperazine.[4][5]
Caption: Proposed SNAr synthesis pathway.
Experimental Protocol (Hypothetical)
This protocol is based on established methodologies for similar SNAr reactions involving piperazines and chloropyridines.[4][6]
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Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloropyridine-3-carbonitrile (1.0 eq), 1-methyl-3-phenylpiperazine (1.05 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 6-12 hours).
-
Work-up: Cool the mixture to room temperature and pour it into ice-cold water. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water to remove inorganic salts and residual DMF.
-
Purification: Dry the crude solid under vacuum. If necessary, purify the product further by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.
-
Rationale: The use of a polar aprotic solvent like DMF is ideal as it solubilizes the reactants but does not interfere with the nucleophilic attack. An inorganic base like K₂CO₃ is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Heating is necessary to overcome the activation energy of the substitution reaction.
Structural Elucidation and Characterization
A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known structure and analogous compounds.[4]
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons: Multiple signals between 7.0-8.5 ppm for the phenyl and pyridine ring protons. - Methine Proton (C*H): A distinct signal (likely a multiplet) for the proton at the chiral center of the piperazine ring. - Piperazine Protons: A complex series of multiplets for the six methylene protons on the piperazine ring. - Methyl Protons: A singlet at ~2.3-2.5 ppm for the N-CH₃ group. |
| ¹³C NMR | - Nitrile Carbon (C≡N): A characteristic signal around 117-120 ppm. - Aromatic Carbons: Multiple signals in the 110-160 ppm range. - Aliphatic Carbons: Signals for the piperazine ring carbons and the N-methyl carbon in the 40-60 ppm range. |
| IR Spectroscopy | - C≡N Stretch: A sharp, strong absorption band at approximately 2210-2230 cm⁻¹. - C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. - C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹. |
| Mass Spec (MS) | - Molecular Ion (M⁺): A prominent peak at m/z = 278.15, corresponding to the molecular formula C₁₇H₁₈N₄. |
Reactivity and Key Chemical Transformations
The primary reactivity of interest for this molecule involves the transformation of the nitrile group, which serves as a masked carboxylic acid.
Hydrolysis of the Nitrile Group
The nitrile can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carboxylic acid. This reaction is a critical step in certain synthetic routes that utilize the nitrile as a stable intermediate.[2]
Caption: Hydrolysis of the nitrile to a carboxylic acid.
Validated Experimental Protocol: Nitrile Hydrolysis
The following protocol has been adapted from published literature for the hydrolysis of 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile.[2]
-
Reaction Setup: In a suitable reactor, suspend 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile (54 g, 0.194 mol) and potassium hydroxide (60.93 g, 1.086 mol) in 1-butanol (162 g).
-
Heating: Heat the mixture to reflux (approximately 125-135 °C) and maintain for 7 hours.
-
Solvent Removal: After cooling, remove the 1-butanol by vacuum distillation.
-
Extraction: Add water and toluene to the residue. Separate the aqueous and organic phases.
-
Neutralization: Neutralize the aqueous solution with hydrochloric acid to a pH of 6.5–7.0.
-
Isolation: Evaporate the water and add toluene to the residue. Filter off the inorganic salts.
-
Final Product: Evaporate the toluene from the filtrate to dryness to yield the crude 2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carboxylic acid. The reported yield for this transformation is approximately 90%.[2]
References
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Li, A.-J., Zhang, X.-H., Sun, W.-Q., Zhou, X.-Q., & Liu, D.-Z. (2008). 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o1234. Available at: [Link]
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Al-Najjar, B. O., Al-Salahi, R. A., & El-Tahir, K. E. H. (2013). 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. Molbank, 2013(2), M794. Available at: [Link]
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Li, A.-J., Zhang, X.-H., Sun, W.-Q., Zhou, X.-Q., & Liu, D.-Z. (2008). 2-(4-Methyl-2-phenylpiperazin-4-ium-1-yl)pyridine-3-carboxylate dihydrate. Acta Crystallographica Section E, E64, o1234. Available at: [Link]
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PubChem. (n.d.). 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]
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